Hex-3-enyl2-ethylbutyrate
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Overview
Description
Hex-3-enyl2-ethylbutyrate is an organic compound with the molecular formula C12H22O2. It is a colorless liquid known for its strong fruity aroma, making it a popular choice in the flavor and fragrance industry . The compound is also referred to as butanoic acid, 2-ethyl-, 3-hexen-1-yl ester .
Preparation Methods
Hex-3-enyl2-ethylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 3-hexen-1-ol with 2-ethylbutyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Hex-3-enyl2-ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
Hex-3-enyl2-ethylbutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s fruity aroma makes it useful in olfactory research and studies of insect behavior.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mechanism of Action
The mechanism by which hex-3-enyl2-ethylbutyrate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a fruity aroma . Additionally, its potential therapeutic effects may involve modulation of gut microbiota and interaction with metabolic pathways .
Comparison with Similar Compounds
Hex-3-enyl2-ethylbutyrate can be compared with other similar esters such as:
Hexyl acetate: Known for its apple-like aroma.
Ethyl butyrate: Exhibits a pineapple-like scent.
Isoamyl acetate: Commonly associated with a banana-like fragrance. What sets this compound apart is its unique combination of hexenyl and ethylbutyrate moieties, which contribute to its distinctive fruity aroma and versatile applications
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hex-3-enyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI Key |
LFDWLVXNYKQQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)C(CC)CC |
Origin of Product |
United States |
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